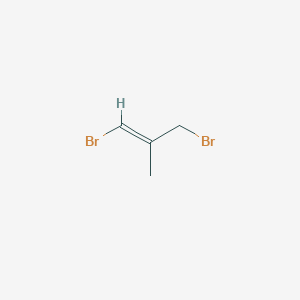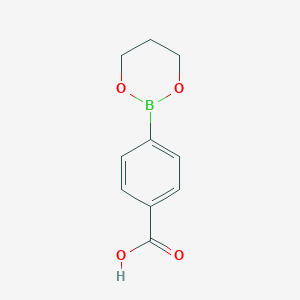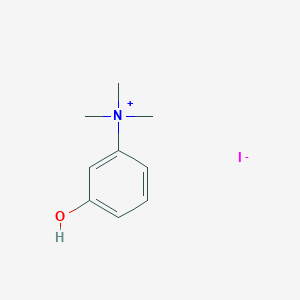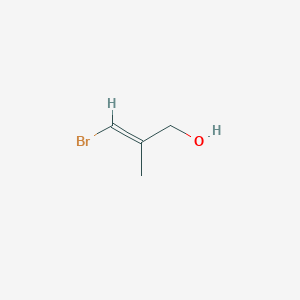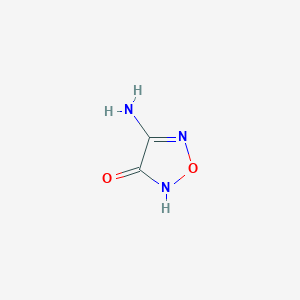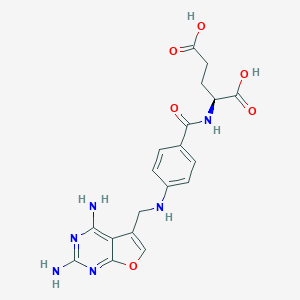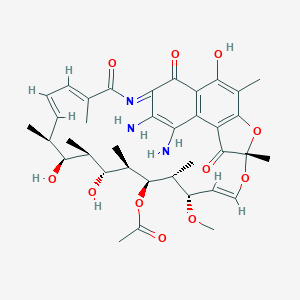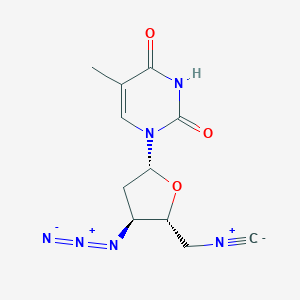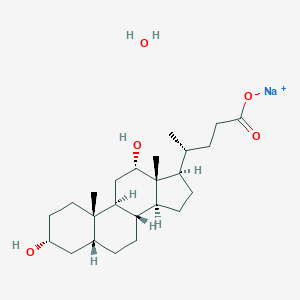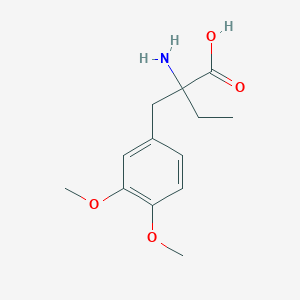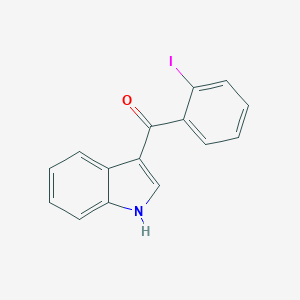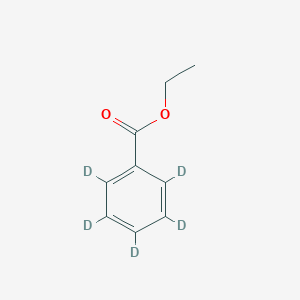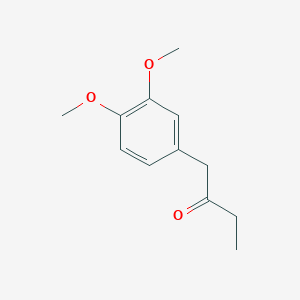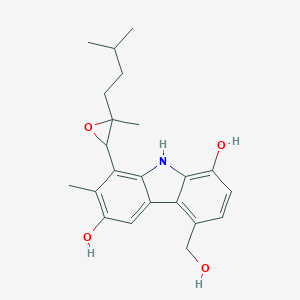![molecular formula C6H7N3 B141807 Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) CAS No. 130380-13-1](/img/structure/B141807.png)
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of cyanamide is complex and varies depending on its application. In organic synthesis, cyanamide acts as a nucleophile, attacking electrophilic carbon atoms in the reactant molecule. In biological systems, cyanamide has been shown to inhibit enzymes involved in various metabolic pathways, including alcohol dehydrogenase and aldehyde dehydrogenase. This inhibition leads to the accumulation of toxic metabolites, resulting in cell death.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In animal studies, cyanamide has been shown to induce oxidative stress, leading to DNA damage and cell death. Cyanamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages for use in lab experiments, including its low cost, high reactivity, and versatility. However, cyanamide also has several limitations, including its toxicity and instability in aqueous solutions. Care must be taken when handling cyanamide, as it can cause skin irritation and respiratory distress.
Zukünftige Richtungen
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic routes for the production of cyanamide and its derivatives. Additionally, the potential therapeutic applications of cyanamide for various diseases, including cancer and diabetes, warrant further investigation. Finally, the use of cyanamide as a catalyst in organic reactions and as a reagent in the preparation of heterocyclic compounds presents exciting opportunities for the development of new organic compounds with unique properties.
Synthesemethoden
Cyanamide can be synthesized through several methods, including the reaction of calcium cyanamide with ammonium chloride, the reaction of calcium cyanamide with hydrochloric acid, and the reaction of urea with calcium oxide. The most commonly used method is the reaction of calcium cyanamide with ammonium chloride, which produces cyanamide and calcium chloride as byproducts.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been widely used in scientific research due to its diverse range of applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Cyanamide has also been used as a catalyst in organic reactions, as well as a reagent in the preparation of heterocyclic compounds. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
130380-13-1 |
|---|---|
Produktname |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) |
Molekularformel |
C6H7N3 |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
[2-(dimethylamino)cycloprop-2-en-1-ylidene]cyanamide |
InChI |
InChI=1S/C6H7N3/c1-9(2)6-3-5(6)8-4-7/h3H,1-2H3 |
InChI-Schlüssel |
FAXCFPRSVVQSFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC1=NC#N |
Kanonische SMILES |
CN(C)C1=CC1=NC#N |
Synonyme |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



